

Technical Guide: Physical Characteristics of 4'-Methylacetophenone-d3

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Compound of Interest

Compound Name: 4'-Methylacetophenone-d3

Cat. No.: B12310649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of **4'-Methylacetophenone-d3**. Given the limited availability of experimental data for the deuterated compound, this guide synthesizes information on the non-deuterated analogue (4'-Methylacetophenone) and establishes well-founded estimations for the properties of its deuterated form based on established principles of isotopic effects.

Core Physical and Chemical Data

4'-Methylacetophenone-d3 is the deuterated form of 4'-Methylacetophenone, with three deuterium atoms replacing the hydrogen atoms on the methyl group. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.^[1]

Property	4'-Methylacetophenone (Non-deuterated)	4'-Methylacetophenone-d3 (Deuterated)	Data Source/Justification
CAS Number	122-00-9	114379-92-9	[2][3]
Molecular Formula	C ₉ H ₁₀ O	C ₉ H ₇ D ₃ O	[3]
Molecular Weight	134.18 g/mol	137.19 g/mol	[3]
Melting Point	22-24 °C	Expected to be slightly higher than the non-deuterated form.	The replacement of hydrogen with the heavier deuterium isotope can lead to stronger intermolecular interactions, potentially increasing the melting point.[4][5]
Boiling Point	226 °C	Expected to be very similar to the non-deuterated form.	While the increased mass would suggest a higher boiling point, the subtle changes in intermolecular forces due to deuteration are generally considered to have a minimal effect on the boiling point of small molecules.
Density	1.005 g/mL at 25 °C	Expected to be slightly higher than the non-deuterated form.	The increase in molecular mass with a negligible change in molecular volume will result in a slightly higher density.

Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid	[6]
Solubility	Insoluble in water, soluble in organic solvents.	Expected to have similar solubility to the non-deuterated form.	Isotopic substitution is not expected to significantly alter solubility in common solvents.

Experimental Protocols

While specific experimental protocols for the determination of the physical characteristics of **4'-Methylacetophenone-d3** are not readily available in the literature, standard analytical methods for chemical characterization are applicable. Below is a generalized workflow for such a characterization.

General Experimental Workflow for Chemical Characterization

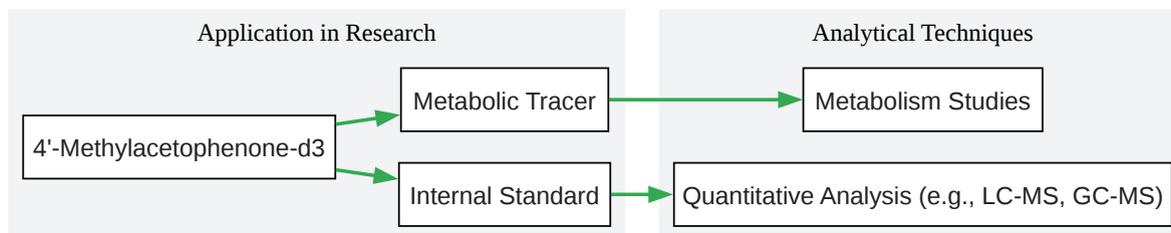


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Caption: A generalized workflow for the synthesis, purification, and characterization of **4'-Methylacetophenone-d3**.

Signaling Pathways and Logical Relationships

4'-Methylacetophenone and its deuterated analogue are not typically involved in specific signaling pathways. Their primary utility in a research context is as a tool for analytical chemistry and drug metabolism studies. The logical relationship for its application is outlined below.



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Caption: The role of **4'-Methylacetophenone-d3** as a tool in analytical and metabolic research.

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